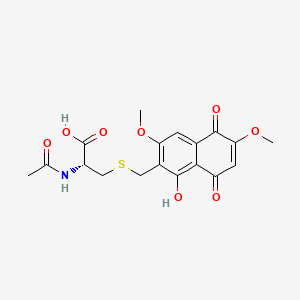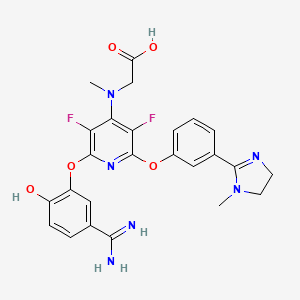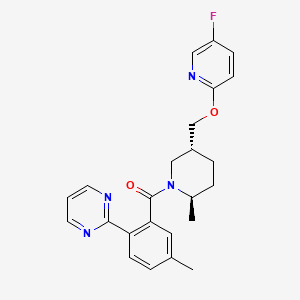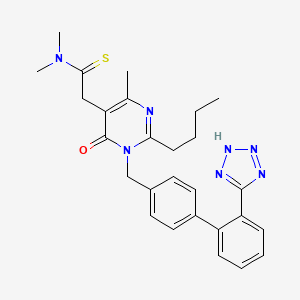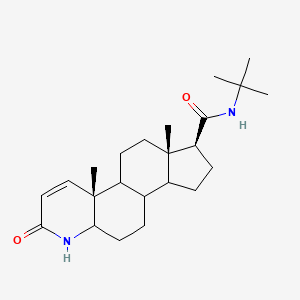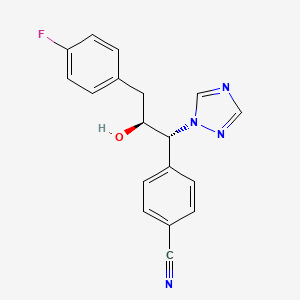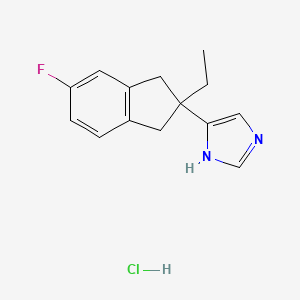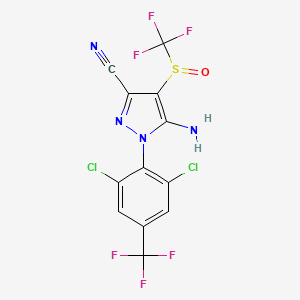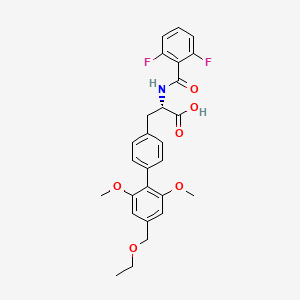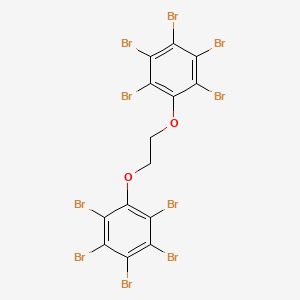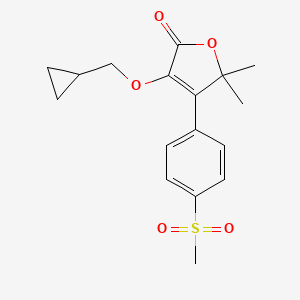
FK-614
概述
描述
FK-614 是一种口服活性、非噻唑烷二酮类、选择性过氧化物酶体增殖物激活受体γ调节剂。它作为过氧化物酶体增殖物激活受体γ激动剂,在体内具有有效的抗糖尿病活性。this compound 对脂肪细胞分化各个阶段的过氧化物酶体增殖物激活受体γ激活具有不同的影响。 它可用于高血糖症、高甘油三酯血症、葡萄糖耐量受损和 2 型糖尿病的研究 .
科学研究应用
FK-614 具有广泛的科学研究应用,包括:
化学: this compound 用作研究工具,以研究过氧化物酶体增殖物激活受体γ的激活及其对脂肪细胞分化的影响。
生物学: 该化合物用于研究胰岛素敏感性和葡萄糖代谢的分子机制。
医学: this compound 在治疗 2 型糖尿病、高血糖症和高甘油三酯血症方面具有潜在的治疗应用。
作用机制
FK-614 通过激活过氧化物酶体增殖物激活受体γ发挥作用,过氧化物酶体增殖物激活受体γ 是一种核受体,调节参与葡萄糖和脂类代谢的基因表达。过氧化物酶体增殖物激活受体γ的激活导致胰岛素敏感性改善、血浆葡萄糖水平降低和葡萄糖耐受性增强。 This compound 对脂肪细胞分化各个阶段的过氧化物酶体增殖物激活受体γ激活具有不同的影响,这有助于其抗糖尿病活性 .
生化分析
Biochemical Properties
FK-614 activates PPARγ-dependent transcription in a concentration-dependent manner . It has different effects on the activation of PPARγ at each stage of adipocyte differentiation . The compound interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .
Cellular Effects
This compound has shown to improve peripheral glucose utilization due to an improvement in peripheral insulin sensitivity and a decrease in insulin clearance . It impairs hepatic insulin action in alloxan-induced diabetic dogs . The compound influences cell function by modulating the activity of PPARγ, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PPARγ . As a PPARγ agonist, this compound binds to PPARγ, leading to the activation of the receptor and subsequent transcription of specific genes that play a role in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, this compound has been shown to reduce plasma glucose levels and improve impaired glucose tolerance in a dose-dependent manner over a period of 14 days in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in db/db mice, this compound administered orally at dosages ranging from 0.1 to 10 mg/kg improved the impaired glucose tolerance . At dosages ranging from 0.32 to 3.2 mg/kg, this compound reduced plasma glucose levels in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the PPARγ signaling pathway . By acting as a PPARγ agonist, this compound influences the metabolic pathways that are regulated by PPARγ, including those involved in glucose and lipid metabolism .
Subcellular Localization
Given its role as a PPARγ agonist, it is likely to be found in the nucleus where PPARγ is located .
准备方法
FK-614 通过一系列涉及苯并咪唑衍生物的化学反应合成反应条件通常包括使用溶剂、催化剂以及特定的温度和压力设置,以优化化合物的产率和纯度 .
This compound 的工业生产方法涉及将实验室合成扩大到更大的规模,确保一致性和质量控制。 这包括使用工业级设备、标准化程序和严格的测试,以满足监管标准 .
化学反应分析
FK-614 经历各种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 该化合物可以被还原,形成还原衍生物。
取代: this compound 可以进行取代反应,其中特定的取代基被其他官能团取代。
这些反应中常用的试剂和条件包括氧化剂、还原剂和特定的催化剂。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
相似化合物的比较
FK-614 与其他类似化合物相比是独特的,因为它具有非噻唑烷二酮结构和对过氧化物酶体增殖物激活受体γ的选择性调节。类似的化合物包括:
吡格列酮: 一种噻唑烷二酮类过氧化物酶体增殖物激活受体γ激动剂,用于治疗 2 型糖尿病。
罗格列酮: 另一种噻唑烷二酮类过氧化物酶体增殖物激活受体γ激动剂,具有类似的治疗应用。
曲格列酮: 一种噻唑烷二酮类过氧化物酶体增殖物激活受体γ激动剂,由于安全问题已从市场上撤回。
This compound 独特的结构和对过氧化物酶体增殖物激活受体γ的选择性调节使其成为有价值的研究工具和潜在的治疗剂 .
属性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZODVVDUIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940978 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193012-35-0 | |
| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-614 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes FK614 different from other PPARγ agonists like rosiglitazone and pioglitazone?
A: While FK614, rosiglitazone, and pioglitazone all activate PPARγ, FK614 exhibits distinct properties. For instance, FK614 induces a unique conformational change in PPARγ upon binding, different from the changes induced by rosiglitazone or pioglitazone. [] Furthermore, FK614 demonstrates varying efficacies in recruiting transcriptional coactivators to PPARγ. [, ] It recruits lower levels of CBP and SRC-1 compared to rosiglitazone and pioglitazone, while exhibiting similar efficacy in recruiting PGC-1α. [] This differential coactivator recruitment contributes to the unique pharmacological profile of FK614.
Q2: What are the implications of FK614's distinct activity profile on insulin sensitivity?
A: Research suggests that FK614's stage-dependent selectivity in adipocytes might contribute to its beneficial effects on insulin sensitivity. It effectively enhances insulin sensitization during adipocyte differentiation. [] Unlike rosiglitazone and pioglitazone, FK614 does not reduce phosphodiesterase 3B expression in mature adipocytes, potentially mitigating insulin resistance associated with adipocyte hypertrophy. [] Further research is needed to fully understand the long-term implications of these findings.
Q3: Besides its effects on adipocytes, does FK614 impact glucose metabolism in other tissues?
A: Research in animal models suggests that FK614 might improve peripheral glucose utilization while decreasing hepatic insulin extraction. [] This suggests a potential role for FK614 in regulating glucose metabolism beyond adipocytes, but further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Q4: What is the current understanding of the mechanism by which FK614 ameliorates insulin resistance?
A: While the exact mechanism remains to be fully elucidated, research points towards FK614's unique interaction with PPARγ and its differential coactivator recruitment as key factors. [, , ] These interactions translate into distinct effects on gene expression and cellular processes, ultimately influencing insulin sensitivity. More research is needed to fully unravel the complex interplay of factors contributing to FK614's anti-diabetic effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

